![molecular formula C16H22O3P+ B14475283 Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium CAS No. 65842-23-1](/img/structure/B14475283.png)
Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium is a complex organophosphorus compound characterized by the presence of bicyclo[221]hept-5-en-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with phosphorus-containing reagents. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base, such as triethylamine, to facilitate the formation of the desired compound. The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The bicyclo[2.2.1]hept-5-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted bicyclo[22
Wissenschaftliche Forschungsanwendungen
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The bicyclo[2.2.1]hept-5-en-2-yl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Known for its use in silane coupling agents and polymer chemistry.
Bicyclo[2.2.1]hept-5-en-2-one: Utilized in organic synthesis and as a precursor for various chemical transformations.
Uniqueness
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium stands out due to its unique combination of bicyclo[2.2.1]hept-5-en-2-yl groups and phosphorus moiety, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65842-23-1 |
|---|---|
Molekularformel |
C16H22O3P+ |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-oxophosphanium |
InChI |
InChI=1S/C16H22O3P/c17-20(18-9-15-7-11-1-3-13(15)5-11)19-10-16-8-12-2-4-14(16)6-12/h1-4,11-16H,5-10H2/q+1 |
InChI-Schlüssel |
MWHZLMAUFNWEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)CO[P+](=O)OCC3CC4CC3C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


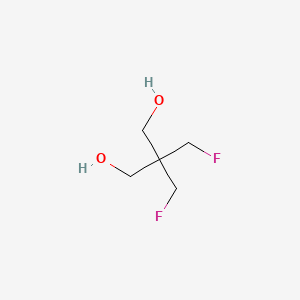
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
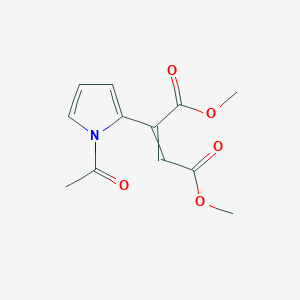
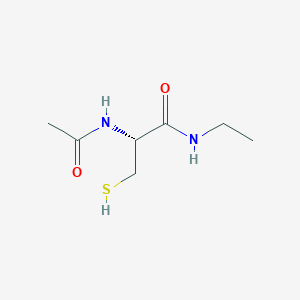


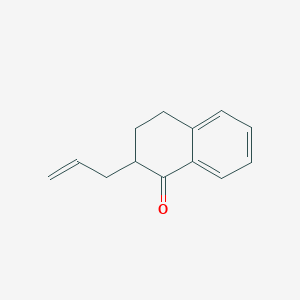
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
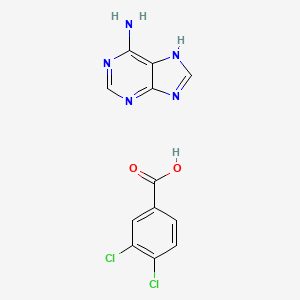
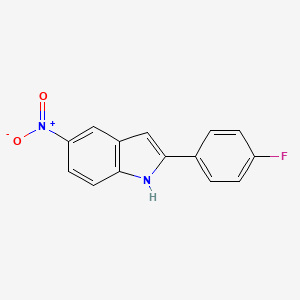

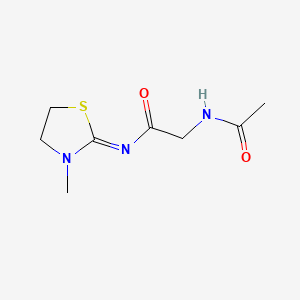
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
